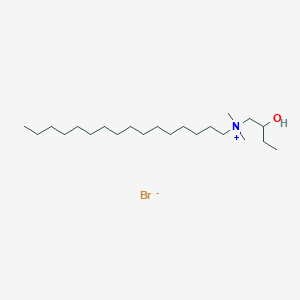
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with 2-bromo-1-butanol. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+2-bromo-1-butanol→N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products:
Substitution: The major product is typically the corresponding alcohol or ether, depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, causing structural disruption.
Comparación Con Compuestos Similares
Cetyltrimethylammonium bromide (CTAB): Similar structure but with a trimethylammonium head group.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Uniqueness: N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to the presence of the hydroxybutyl group, which imparts additional hydrophilicity and potential for hydrogen bonding. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
132412-63-6 |
|---|---|
Fórmula molecular |
C22H48BrNO |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
hexadecyl-(2-hydroxybutyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H48NO.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3,4)21-22(24)6-2;/h22,24H,5-21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HRIXWHFULUZTAG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CC)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


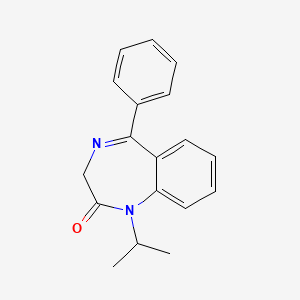
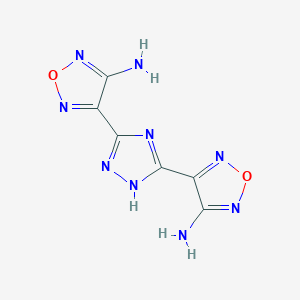
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
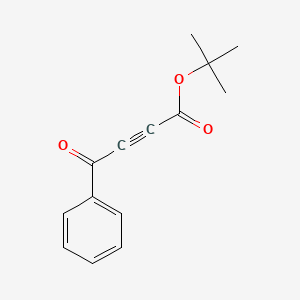
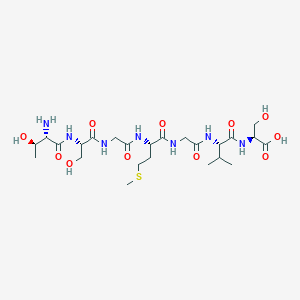

![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)

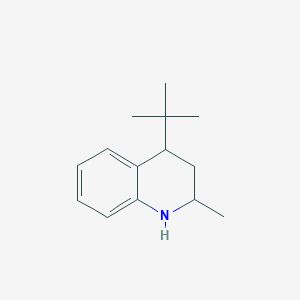
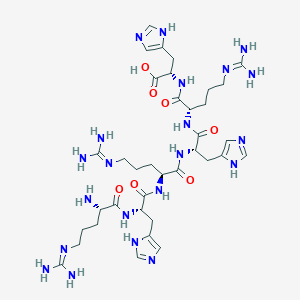
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
